molecular formula C25H31NO6 B11940813 d-Norpropoxyphene.maleate

d-Norpropoxyphene.maleate

Cat. No.: B11940813
M. Wt: 441.5 g/mol
InChI Key: HCQPFYNZJNOOKN-YKNFWSLESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Norpropoxyphene maleate involves the reaction of norpropoxyphene with maleic acid. The reaction typically occurs in a solvent such as methanol, where the maleic acid acts as a proton donor to form the salt with norpropoxyphene . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt.

Industrial Production Methods: Industrial production of d-Norpropoxyphene maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

D-Norpropoxyphene.maleate undergoes oxidation to form derivatives, as evidenced by GC/MS analysis. In studies, oxidation products were observed when the compound was treated with strong bases or analyzed under high-temperature conditions . These reactions typically involve the conversion of functional groups, such as amines or esters, into oxidized forms (e.g., ketones or carboxylic acids).

Reduction Reactions

The synthesis of this compound from propoxyphene involves N-demethylation , a reduction reaction. This process uses zinc dust and formic acid in dimethylformamide (DMF) to remove methyl groups, yielding the demethylated product . The reaction proceeds through a two-step mechanism:

  • Demethylation : Propoxyphene is reduced to d-Norpropoxyphene via CYP3A4-mediated hepatic metabolism in vivo .

  • Salt Formation : The resulting d-Norpropoxyphene is then reacted with maleic acid to form the maleate salt, enhancing aqueous solubility .

Table 1: Key Reduction Reaction Parameters

ParameterDetails
ReagentsZinc dust, formic acid in DMF
ConditionsControlled temperature, acidic environment
Productd-Norpropoxyphene (free base), followed by maleate salt formation

Substitution and Rearrangement

This compound exhibits substitution and rearrangement tendencies under specific conditions:

  • Base-Catalyzed Conversion : In basic solutions, it undergoes rapid conversion to norpropoxyphene amide via a cyclic intermediate . This intermediate forms due to intramolecular cyclization, as confirmed by HPLC and 1H NMR analysis .

  • Salt Formation : The reaction with maleic acid involves protonation of the amine group, forming the maleate salt . This salt’s stability depends on storage conditions, with degradation observed in neutral methanol over time .

Hydrolysis and Stability

In aqueous environments, this compound demonstrates limited hydrolytic stability. A study showed that neutral methanol solutions degrade into a cyclic iminium ion (m/z 308) over weeks, while basic conditions accelerate this process . Storage at low temperatures (e.g., freezing) slows degradation, but complete conversion to the degradant occurs within 18 months .

Table 2: Degradation Pathways

ConditionDegradation ProductKey Observations
Neutral methanolCyclic iminium ion (m/z 308)Gradual conversion over weeks
Basic solutionNorpropoxyphene amideRapid conversion within 2 hours at 60°C

Metabolic Pathways

In vivo, this compound is a major metabolite of propoxyphene, formed via CYP3A4-mediated N-demethylation . This pathway is critical for its pharmacokinetic profile:

  • Half-life : 30–36 hours for norpropoxyphene, significantly longer than propoxyphene’s 6–12 hours .

  • Excretion : Primarily renal, with accumulation risks in patients with hepatic/renal impairment .

Table 3: Pharmacokinetic Comparison

ParameterDextropropoxypheneNorpropoxyphene
Half-life6–12 hours30–36 hours
BioavailabilityHigher oral absorptionNot specified
MetabolismN-demethylationN/A

Salt Formation and Solubility

The maleate salt form enhances aqueous solubility, making it suitable for analytical techniques like chromatography . This salt is synthesized by reacting d-Norpropoxyphene with maleic acid in acetone, followed by purification . The maleate salt’s stability is influenced by pH and temperature, with optimal storage at refrigerated conditions .

Table 4: Salt Formation Protocol

StepProcess
Reactantsd-Norpropoxyphene free base + maleic acid in acetone
Reaction ConditionsRoom temperature, stirring, and precipitation
PurificationFiltration and drying in vacuo

This comprehensive analysis highlights the compound’s reactivity, emphasizing its role in analytical chemistry and pharmacological research.

Scientific Research Applications

Pharmacological Applications

Analgesic Studies
d-Norpropoxyphene is a major metabolite of dextropropoxyphene, an opioid analgesic. While it exhibits weaker analgesic properties than its parent compound, its role in pain management has been explored in various studies. Research indicates that it may contribute to the side effects associated with dextropropoxyphene, particularly in overdose scenarios where it can lead to severe toxicity and cardiac complications .

Cardiovascular Research
The compound has been identified as a pro-convulsant and a blocker of sodium and potassium channels, especially in cardiac tissue. This action can result in prolonged intracardiac conduction times, which may lead to heart failure following overdose . Studies have investigated its effects on cardiac function, particularly in the context of opioid toxicity.

Drug Metabolism Studies
d-Norpropoxyphene maleate is utilized in pharmacokinetic studies to analyze the metabolism of propoxyphene and its derivatives. It plays a crucial role in liquid chromatography-mass spectrometry methods for quantifying opioids in biological samples, including plasma and breast milk. This application is particularly relevant in maternal health research, where understanding drug metabolism is essential for assessing safety during pregnancy and lactation .

Forensic Toxicology

Quantification of Opioids
In forensic toxicology, d-Norpropoxyphene maleate is employed for the quantification of opioids in biological fluids. Its detection is crucial for analyzing cases of overdose or poisoning involving propoxyphene derivatives. Studies have demonstrated its effectiveness when used with high-resolution mass spectrometry techniques .

Case Studies
Several case studies highlight the importance of d-Norpropoxyphene maleate in forensic investigations. For instance, it has been used to establish the presence of opioids in fatal incidents, providing critical evidence in legal contexts . The compound's ability to indicate prior use of propoxyphene can be pivotal in determining the cause of death.

Research Findings

Application AreaStudy FocusKey Findings
PharmacologyAnalgesic effectsWeaker analgesic than dextropropoxyphene; significant toxicity risks
Cardiovascular ResearchCardiac function impactProlonged conduction times leading to potential heart failure
Drug MetabolismMaternal health studiesInsights into safety and metabolism during pregnancy
Forensic ToxicologyOpioid quantificationEffective detection methods for legal investigations

Mechanism of Action

The mechanism of action of d-Norpropoxyphene maleate involves its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, primarily affecting OP3 receptors. These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission via G-proteins that activate effector systems .

Comparison with Similar Compounds

Uniqueness: d-Norpropoxyphene maleate is unique due to its specific interaction with maleic acid to form a salt, which enhances its solubility and makes it suitable for various analytical applications. Its distinct spectroscopic properties are of interest in studies involving compound detection and verification .

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate

InChI

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+;/m1./s1

InChI Key

HCQPFYNZJNOOKN-YKNFWSLESA-N

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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